5-Benzotriazol-1-ylmethyl-[1,3,4]oxadiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzotriazol-1-ylmethyl-[1,3,4]oxadiazole-2-thiol is a heterocyclic compound that combines the structural features of benzotriazole and oxadiazole. These heterocyclic frameworks are known for their diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzotriazol-1-ylmethyl-[1,3,4]oxadiazole-2-thiol typically involves the reaction of benzotriazole derivatives with oxadiazole precursors. One common method includes the cyclization of acylthiosemicarbazides using oxidizing agents such as iodine . Another approach involves the reaction between di(benzotriazol-1-yl)methanimine and arylhydrazides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding reactions and scalable processes, are likely to be applied.
Chemical Reactions Analysis
Types of Reactions
5-Benzotriazol-1-ylmethyl-[1,3,4]oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, bases such as sodium hydroxide, and solvents like ethanol and tetrahydrofuran (THF) .
Major Products
The major products formed from these reactions include disulfides, substituted benzotriazole derivatives, and various heterocyclic compounds .
Scientific Research Applications
5-Benzotriazol-1-ylmethyl-[1,3,4]oxadiazole-2-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including antiviral and anti-inflammatory activities.
Industry: Utilized in the development of materials for solar cells and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-Benzotriazol-1-ylmethyl-[1,3,4]oxadiazole-2-thiol involves its interaction with various molecular targets. The compound’s heterocyclic structure allows it to bind to enzymes and receptors through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can modulate biological pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: Known for its use as a corrosion inhibitor and in medicinal chemistry.
1,3,4-Oxadiazole: Exhibits a broad spectrum of biological activities, including antibacterial and anticancer properties.
Uniqueness
5-Benzotriazol-1-ylmethyl-[1,3,4]oxadiazole-2-thiol is unique due to its combined structural features of benzotriazole and oxadiazole, which endow it with a diverse range of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C9H7N5OS |
---|---|
Molecular Weight |
233.25 g/mol |
IUPAC Name |
5-(benzotriazol-1-ylmethyl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C9H7N5OS/c16-9-12-11-8(15-9)5-14-7-4-2-1-3-6(7)10-13-14/h1-4H,5H2,(H,12,16) |
InChI Key |
CUSBARPXDQWRKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=NNC(=S)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.